
3-(Bromomethyl)-1-(2,5-difluorophenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-1-(2,5-difluorophenyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromomethyl group at position 3 and a 2,5-difluorophenyl group at position 1 of the pyrazole ring. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-(Bromomethyl)-1-(2,5-difluorophenyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the 2,5-Difluorophenyl Group: The 2,5-difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a suitable precursor.
Bromomethylation: The bromomethyl group can be introduced through a bromomethylation reaction using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as to reduce costs and environmental impact.
Chemical Reactions Analysis
3-(Bromomethyl)-1-(2,5-difluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions that can introduce various functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The presence of the difluorophenyl group allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include N-bromosuccinimide (NBS), palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Bromomethyl)-1-(2,5-difluorophenyl)-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving pyrazole derivatives.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-1-(2,5-difluorophenyl)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromomethyl and difluorophenyl groups can influence the compound’s binding affinity and specificity for these targets, as well as its overall pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
3-(Bromomethyl)-1-(2,5-difluorophenyl)-1H-pyrazole can be compared with other pyrazole derivatives, such as:
3-(Chloromethyl)-1-(2,5-difluorophenyl)-1H-pyrazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Bromomethyl)-1-(2,4-difluorophenyl)-1H-pyrazole: Similar structure but with a 2,4-difluorophenyl group instead of a 2,5-difluorophenyl group.
3-(Bromomethyl)-1-(2,5-dichlorophenyl)-1H-pyrazole: Similar structure but with a dichlorophenyl group instead of a difluorophenyl group.
The uniqueness of this compound lies in the specific combination of the bromomethyl and 2,5-difluorophenyl groups, which imparts distinct chemical and physical properties that can be leveraged in various applications.
Properties
Molecular Formula |
C10H7BrF2N2 |
|---|---|
Molecular Weight |
273.08 g/mol |
IUPAC Name |
3-(bromomethyl)-1-(2,5-difluorophenyl)pyrazole |
InChI |
InChI=1S/C10H7BrF2N2/c11-6-8-3-4-15(14-8)10-5-7(12)1-2-9(10)13/h1-5H,6H2 |
InChI Key |
LLLUEQDBWNFBRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)N2C=CC(=N2)CBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


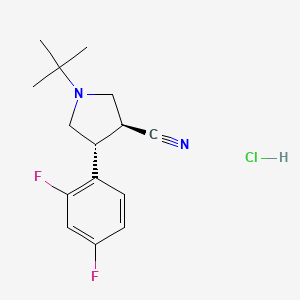
![2-(Iodomethyl)-3,3-dimethyl-2-(propan-2-yloxy)bicyclo[2.2.1]heptane](/img/structure/B13322012.png)
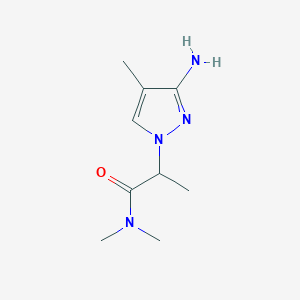
![4-Methyl-6',7'-dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13322023.png)

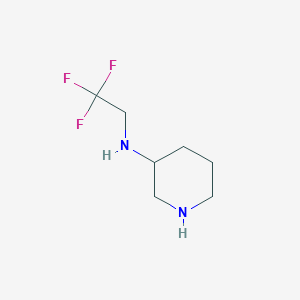
![2-[(Dimethylamino)methylidene]-4-ethylcyclohexan-1-one](/img/structure/B13322035.png)
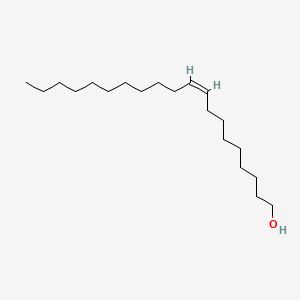
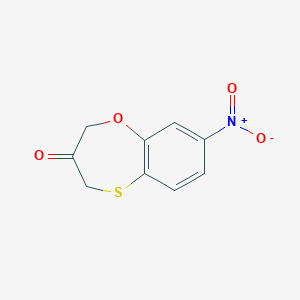
![Ethyl[2-(methylamino)propyl]amine](/img/structure/B13322044.png)
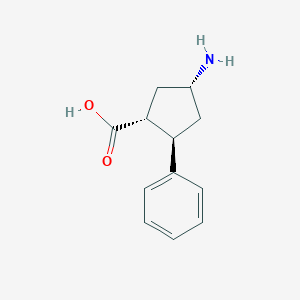
![2-[(But-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13322050.png)

![1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine](/img/structure/B13322064.png)
